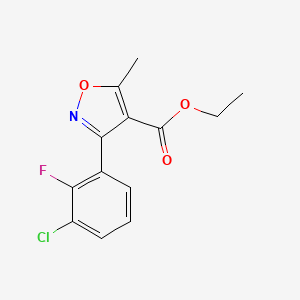

Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate

Description

Properties

Molecular Formula |

C13H11ClFNO3 |

|---|---|

Molecular Weight |

283.68 g/mol |

IUPAC Name |

ethyl 3-(3-chloro-2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H11ClFNO3/c1-3-18-13(17)10-7(2)19-16-12(10)8-5-4-6-9(14)11(8)15/h4-6H,3H2,1-2H3 |

InChI Key |

VISVINXQEQLPQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C(=CC=C2)Cl)F)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Route

Based on analogous syntheses of related isoxazole derivatives reported in the literature, the preparation typically proceeds as follows:

Step 1: Synthesis of β-Ketoester Intermediate

- Reagents: Ethyl acetoacetate and substituted aromatic nitriles (bearing chloro and fluoro substituents).

- Conditions: Reaction in toluene with titanium tetrachloride (TiCl4) as a Lewis acid catalyst under reflux for approximately 2 hours.

- Outcome: Formation of β-ketoester intermediates (denoted as compounds 2a–j in related studies).

Step 2: Cyclization to Isoxazole

- Reagents: Hydroxylamine hydrochloride in ethanol.

- Conditions: Reflux stirring for 2 hours.

- Outcome: Conversion of β-ketoester intermediates to isoxazole derivatives (compounds 3a–j), via cyclization facilitated by hydroxylamine.

Step 3: Hydrolysis to Acid Intermediates

- Reagents: Basic conditions, typically sodium hydroxide in aqueous ethanol.

- Conditions: Reflux.

- Outcome: Hydrolysis of ester groups to corresponding carboxylic acids (compounds 4a–j).

Step 4: Esterification to Ethyl Ester

- Reagents: Ethanol and acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid).

- Conditions: Reflux under acidic conditions.

- Outcome: Formation of the ethyl ester functional group, yielding Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate.

Alternative Preparation via 1,3-Dipolar Cycloaddition

Another synthetic approach involves the 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes to form the isoxazole ring:

- Formation of Nitrile Oxide: Generated in situ from substituted aromatic oximes.

- Cycloaddition: Reaction with appropriate alkynes bearing the ethyl ester moiety.

- Advantages: Provides regioselective access to substituted isoxazoles.

- Substituent Introduction: The 3-chloro-2-fluorophenyl group can be introduced either before or after ring formation, depending on the synthetic route design.

Reaction Conditions and Reagents Summary

| Step | Reaction Type | Key Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Condensation | Ethyl acetoacetate, substituted aromatic nitrile, TiCl4 | Reflux in toluene, ~2 hours | β-Ketoester intermediate |

| 2 | Cyclization | Hydroxylamine hydrochloride, ethanol | Reflux, ~2 hours | Isoxazole ring formation |

| 3 | Hydrolysis | NaOH, aqueous ethanol | Reflux | Carboxylic acid intermediate |

| 4 | Esterification | Ethanol, acid catalyst (e.g., H2SO4) | Reflux | Ethyl ester formation |

| 5 | Cross-coupling (optional) | Boronic acid derivative, Pd catalyst, base | 80–100 °C, inert atmosphere | Introduction of 3-chloro-2-fluorophenyl |

Industrial and Process Optimization Notes

- Use of Hydroxylamine Sulfate: Preferred over hydroxylamine hydrochloride to reduce isomeric impurities and improve reaction clarity.

- Reverse Addition Technique: Applied to minimize by-product formation such as CATA (a known impurity in isoxazole synthesis).

- Temperature Control: Maintaining low temperatures (0 to 50 °C) during coupling and acylation steps enhances yield and purity.

- Catalyst Selection: Titanium tetrachloride serves as an effective Lewis acid catalyst in condensation; palladium catalysts are standard in coupling reactions.

- Purification: Crystallization and chromatographic methods are employed to isolate high-purity final products.

Data Table: Key Physicochemical Properties

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C13H11ClFNO3 | Calculated based on substituents |

| Molecular Weight | ~283.68 g/mol | Calculated |

| Density | ~1.303 g/cm³ | Similar compounds reported |

| Boiling Point | ~372.9 °C (at 760 mmHg) | Analogous compound data |

| LogP (octanol-water partition) | ~3.6 (moderate lipophilicity) | Estimated from related compounds |

| Flash Point | ~179.3 °C | Analogous compound data |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The chloro and fluoro groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The isoxazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS: 954230-39-8)

- Molecular Weight : 249.24 g/mol .

- Physicochemical Properties : Melting point = 58–59°C .

- Key Differences : The absence of chlorine reduces lipophilicity (lower LogP) compared to the target compound. The para-fluorine substitution may alter electronic effects on the isoxazole ring, influencing reactivity or binding interactions .

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate (Positional Isomer)

- Substituents : 2-chloro-6-fluorophenyl (same substituents, different positions).

- Molecular Weight : 283.68 g/mol (identical to target) .

- Key Differences : Positional isomerism affects dipole moments and molecular packing. HPLC analysis () suggests distinct retention times, indicating differences in polarity and solubility .

Ethyl 3-(4-bromothiophen-2-yl)-5-methylisoxazole-4-carboxylate

- Substituents : 4-bromothiophen-2-yl (thiophene ring with bromine).

- Synthesis : Requires hydrolysis in THF/MeOH/H₂O and automated chromatography .

- Key Differences : Bromine’s higher atomic weight and thiophene’s aromaticity may enhance π-π stacking but reduce metabolic stability compared to chloro-fluorophenyl derivatives .

Substituent Variations on the Isoxazole Core

Ethyl 3-(4-fluorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate

- Substituents : 4-fluorophenyl and 5-trifluoromethyl.

- Molecular Weight: ~273.18 g/mol (calculated from C₁₂H₉F₄NO₃) .

- Key Differences : The electron-withdrawing trifluoromethyl group increases electronegativity and metabolic stability. LogP is likely higher than the target compound due to fluorine content .

Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Bulky and Polycyclic Derivatives

Ethyl 3-(9-chloro-10-oxo-anthracen-9-yl)-5-methylisoxazole-4-carboxylate

- Substituents : Anthracene ring with a ketone group.

- Molecular Weight: 381.81 g/mol (C₂₁H₁₆ClNO₄) .

- Crystallography : Exhibits edge-to-face π-stacking (distance = 5.116 Å, angle = 57.98°) due to the planar anthracene system .

- Biological Activity: Non-cytotoxic at 25 µM in glioblastoma cells, suggesting bulky substituents may hinder bioactivity despite strong DNA interactions .

Comparative Analysis Table

*Estimated based on substituent contributions.

Biological Activity

Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 283.68 g/mol. The compound features a unique isoxazole ring, which is known for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 283.68 g/mol |

| Density | 1.303 g/cm³ |

| Boiling Point | 372.9 °C at 760 mmHg |

| Melting Point | Not Available |

| Flash Point | 179.3 °C |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing halogen substituents have shown enhanced potency against various cancer cell lines. The presence of both chloro and fluoro groups in the phenyl ring has been associated with improved binding affinity to target kinases, which are crucial in cancer progression .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on several kinases, which are pivotal in cellular signaling pathways. For example, the IC50 values for related compounds against specific kinases have been reported in the range of nanomolar concentrations, suggesting strong inhibitory potential .

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of specific substitutions on the phenyl ring and isoxazole moiety:

- Chloro and Fluoro Substituents : These halogens enhance lipophilicity and improve the interaction with hydrophobic pockets in target proteins.

- Methyl Group at Position 5 : This substitution appears to stabilize the molecule and contribute to its biological activity.

Case Studies

- Antiproliferative Effects : A study demonstrated that a similar compound with a chloro substituent reduced tumor growth by approximately 42% in vivo when administered at a dose of 10 mg/kg in rat models. The oral bioavailability was measured at around 52.5%, indicating good absorption characteristics .

- Kinase Profiling : In another research effort, derivatives were tested against various kinases, showing selectivity towards specific targets with minimal off-target effects. The best-performing compounds exhibited IC50 values as low as 26 nM against mutant forms of kinases associated with resistance in cancer therapies .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintaining 60–80°C during cyclization to prevent side reactions.

- pH Adjustment : Using mild bases (e.g., NaHCO₃) to stabilize intermediates.

- Analytical Monitoring : Employing HPLC to track reaction progress and NMR for structural validation .

Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

Basic Research Question

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and ester functionality.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase methods (e.g., Newcrom R1 column) with UV detection at 254 nm for purity assessment.

- X-ray Crystallography : For resolving solid-state conformation using SHELX software suites .

Validation : Cross-referencing experimental spectra with computational predictions (e.g., density functional theory) ensures accuracy .

How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?

Advanced Research Question

Methodological Approach :

Docking Studies : Compare binding affinities across protein targets using software like AutoDock.

Molecular Dynamics (MD) Simulations : Assess conformational stability in biological matrices.

In Vitro Assays : Validate activity against cell lines (e.g., SNB-19 glioblastoma) to confirm or refute computational results.

Case Study : Despite structural similarities to active compounds, Ethyl 3-(9-chloro-10-oxo-anthracen-9-yl)-5-methylisoxazole-4-carboxylate showed no cytotoxicity at 25 µM, highlighting the need for empirical validation .

What strategies are employed to analyze the impact of halogen substituent positioning (chloro vs. fluoro) on the compound's reactivity and bioactivity?

Advanced Research Question

Structure-Activity Relationship (SAR) Analysis :

- Electronic Effects : Use Hammett σ constants to quantify substituent electron-withdrawing/donating effects.

- Steric Analysis : X-ray crystallography reveals how substituent orientation (e.g., 3-chloro vs. 2-fluoro) influences molecular packing and target binding .

- Biological Profiling : Compare IC₅₀ values across halogen-substituted analogs in enzyme inhibition assays .

What are the key considerations in designing crystallization experiments to determine the compound's solid-state structure?

Basic Research Question

Critical Parameters :

- Solvent Selection : Use mixed solvents (e.g., THF:ethanol:water) to optimize crystal growth.

- Temperature Gradient : Slow cooling from 50°C to room temperature promotes single-crystal formation.

- Data Collection : Synchrotron X-ray sources (λ = 0.71073 Å) and SHELXL refinement for high-resolution structures .

How do researchers employ multivariate analysis to deconvolute competing reaction pathways during the synthesis of multi-halogenated isoxazole derivatives?

Advanced Research Question

Statistical Methods :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify dominant pathways.

- Principal Component Analysis (PCA) : Reduces dimensionality of spectroscopic data to isolate critical reaction variables.

- PLS Regression : Correlates reaction conditions with yield/purity outcomes .

What validated HPLC protocols exist for quantifying this compound in complex reaction mixtures, and how are method parameters optimized?

Basic Research Question

Protocol :

- Column : Newcrom R1 (C18, 4.6 × 150 mm, 5 µm).

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm, flow rate 1.0 mL/min, retention time ~6.2 min.

Optimization : Adjust gradient elution to resolve co-eluting byproducts .

What mechanistic approaches are utilized to investigate unexpected metabolic stability results contrasting with in silico ADMET predictions?

Advanced Research Question

Integrated Workflow :

Metabolite Profiling : LC-MS/MS identifies oxidative/hydrolytic degradation products.

Enzyme Inhibition Assays : Test cytochrome P450 isoforms to pinpoint metabolic hotspots.

Computational Refinement : Update QSAR models with experimental data to improve predictive accuracy .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.